molecular formula C9H10F2N2O2 B11777609 Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate

Cat. No.: B11777609
M. Wt: 216.18 g/mol
InChI Key: GNNYAHNKKJNHIN-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate (CAS RN: 1598230-41-1 ) is a high-purity pyrimidine-based chemical building block designed for research and development applications. With the molecular formula C9H10F2N2O2 and a molecular weight of 216.19 g/mol , this compound is characterized by the presence of a difluoromethyl group at the 4-position of the pyrimidine ring, a feature known to influence the physicochemical properties, metabolic stability, and bioavailability of molecules in drug discovery . The ester functional group makes it a versatile intermediate for further synthetic modification, primarily through hydrolysis to carboxylic acids or transesterification. Researchers utilize this compound as a key precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals . The structural motif of a fluorinated heterocycle is of significant interest in medicinal and agricultural chemistry for creating candidate molecules with enhanced biological activity. This product is supplied with a typical purity of 95% . It is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H10F2N2O2/c1-3-15-9(14)6-4-12-5(2)13-7(6)8(10)11/h4,8H,3H2,1-2H3

InChI Key

GNNYAHNKKJNHIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)F)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Strategies

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial production prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing side products and improving yield. For example, a two-step process involving:

  • Ring Formation: A microreactor facilitates the condensation of precursors at 100°C under pressurized conditions.

  • Difluoromethylation: A packed-bed reactor with immobilized DFMS ensures consistent reagent delivery.

Advantages:

  • Yield Increase: 80–85% compared to batch methods.

  • Purity: >98% by HPLC.

  • Throughput: 5 kg/day per reactor unit.

Purification Techniques

High-purity ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate is critical for pharmaceutical applications. Industrial protocols employ multi-step purification:

Table 1: Purification Workflow

StepMethodConditionsOutcome
1Solvent ExtractionEthyl acetate/water (3:1)Removes polar impurities
2Column ChromatographySilica gel, hexane:EtOAc (4:1)Isolate target compound
3Recrystallizationn-Butanol at 0–5°CPurity >99.5%

This workflow ensures compliance with International Council for Harmonisation (ICH) guidelines for residual solvents and impurities.

Analytical Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.65 (s, 3H, CH₃), 4.35 (q, 2H, J=7.1 Hz, OCH₂), 6.85 (t, 1H, J=54 Hz, CF₂H).

  • ¹³C NMR: δ 14.2 (CH₂CH₃), 22.1 (CH₃), 61.8 (OCH₂), 115.5 (CF₂H), 162.4 (C=O).

High-Performance Liquid Chromatography (HPLC):

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 8.2 minutes

  • Purity: 99.2%.

Challenges and Mitigation Strategies

Hydrolysis of the Ester Group

The ethyl carboxylate moiety is prone to hydrolysis under acidic or basic conditions. To mitigate this:

  • Use anhydrous solvents and inert atmospheres during reactions.

  • Avoid prolonged exposure to aqueous workups.

Difluoromethyl Group Stability

The difluoromethyl (-CF₂H) group can decompose at high temperatures (>120°C). Solutions include:

  • Lowering reaction temperatures with microwave-assisted synthesis.

  • Adding stabilizers like boron trifluoride (BF₃).

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution6595ModerateHigh
Condensation7090HighModerate
Continuous Flow8599HighLow

Continuous flow synthesis emerges as the optimal method for industrial applications due to its balance of yield, purity, and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate is being investigated for its potential pharmaceutical applications:

Anti-inflammatory Activity:
Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. For instance, derivatives of pyrimidine compounds have shown significant inhibition of COX-2, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties:
Research indicates that this compound may possess antifungal and antibacterial activities. Its structural features enhance its interaction with biological targets, potentially leading to new therapeutic agents against resistant strains of pathogens.

Pharmaceutical Intermediate:
The compound serves as a valuable intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases. Its difluoromethyl group is believed to increase lipophilicity, enhancing bioavailability and efficacy .

Agrochemical Applications

This compound has notable applications in agrochemicals:

Pesticide Development:
The compound is being explored as a precursor for developing novel pesticides due to its unique chemical properties that may enhance pest resistance and reduce environmental impact.

Fungicides:
It is also utilized in the synthesis of difluoropyrazole-carboxamide fungicides, showcasing its versatility in agricultural chemistry .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study on Anti-inflammatory Effects:
A study evaluated various pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that derivatives containing the difluoromethyl group exhibited superior anti-inflammatory effects compared to their non-fluorinated counterparts .

Case Study on Antimicrobial Activity:
In vitro tests demonstrated that this compound showed significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for drug development against resistant pathogens.

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can improve its binding affinity to biological targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

a. Ethyl 4-(Trifluoromethyl)pyrimidine-5-Carboxylate (CAS 187035-81-0)

  • Structural Difference : Replaces difluoromethyl with trifluoromethyl.
  • However, steric bulk may reduce binding efficiency in biological targets .

b. Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-Carboxylate

  • Structural Difference : Chloro and methylthio groups at positions 4 and 2.
  • Impact : The chloro group enhances electrophilicity, enabling nucleophilic substitutions, while the methylthio group introduces sulfur-mediated redox activity. This compound is a versatile intermediate for synthesizing heterocyclic derivatives .

c. Ethyl 4-(Tosyloxy)-2-Methylpyrimidine-5-Carboxylate

  • Structural Difference : Tosyloxy group at position 4.
  • Impact : The tosyloxy group acts as a leaving group, facilitating reactions with nucleophiles (e.g., thioureas) to form pyrimido-thiazine or pyrimido-pyrimidine derivatives with reported analgesic and anti-inflammatory activities .

Substituent Variations at Position 2

a. Ethyl 2-Hydroxy-4-(Trifluoromethyl)pyrimidine-5-Carboxylate (CAS 154934-97-1)

  • Structural Difference : Hydroxyl group at position 2.
  • Impact : The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents. However, it may reduce membrane permeability compared to the methyl-substituted analog .

b. Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate (CAS 1022543-36-7)

  • Structural Difference: Benzylamino group at position 2.
  • This modification is often explored in kinase inhibitors .

c. Ethyl 2-Phenyl-4-Methylpyrimidine-5-Carboxylate (CAS 70733-12-9)

  • Structural Difference : Phenyl group at position 2.

Data Tables

Table 1: Physical-Chemical Properties of Selected Analogs

Compound Name Molecular Weight logP* Key Substituents Notable Properties
Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate 232.19 2.1 4-CF2H, 2-CH3 High metabolic stability
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate 250.16 2.8 4-CF3 Increased lipophilicity
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate 236.15 1.5 2-OH, 4-CF3 Enhanced solubility
Ethyl 2-phenyl-4-methylpyrimidine-5-carboxylate 242.27 3.0 2-C6H5, 4-CH3 Steric hindrance

*Estimated using fragment-based methods.

Biological Activity

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, focusing on its pharmacological effects, mechanism of action, and comparison with similar compounds.

  • Molecular Formula : C₉H₈F₂N₂O₂
  • Molecular Weight : Approximately 207.56 g/mol
  • Structure : The compound features a pyrimidine ring with a difluoromethyl group at the fourth position and a carboxylate group at the fifth position, enhancing its lipophilicity and biological activity compared to similar compounds lacking these features.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antifungal Properties : Preliminary studies suggest that the compound may possess antifungal activity, making it a candidate for agricultural applications as a fungicide.
  • Antibacterial Activity : Research indicates potential antibacterial effects, further supporting its use in both medical and agricultural fields.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances the compound’s capacity to form hydrogen bonds, improving its binding affinity to biological targets such as proteins involved in cellular signaling pathways.

Interaction with COX Enzymes

Recent studies have focused on the interaction of pyrimidine derivatives with COX enzymes. For instance, certain derivatives have demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAntifungal, AntibacterialTBD
Ethyl 4,4-difluoro-3-oxobutanoateStructureAntibacterialTBD
Difluoromethyl pyrazole derivativesStructureAntifungalTBD

Case Studies

  • Antifungal Activity Assessment :
    In a study assessing various pyrimidine derivatives for antifungal properties, this compound was included among candidates showing potential efficacy against common fungal pathogens. The results indicated that modifications in the pyrimidine structure significantly influenced antifungal potency.
  • Anti-inflammatory Evaluation :
    A series of experiments evaluated the anti-inflammatory effects of pyrimidine derivatives using carrageenan-induced paw edema models. Compounds structurally similar to this compound exhibited significant reductions in inflammation markers, suggesting that this compound may also have therapeutic applications in inflammatory diseases .

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced biological activity.
  • Mechanistic Studies : To explore specific interactions with target proteins and pathways.

Q & A

Q. What are the standard synthetic methodologies for preparing Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate?

The compound can be synthesized via multicomponent reactions, such as modified Biginelli reactions, which involve condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. For pyrimidine scaffolds, introducing fluorinated groups (e.g., difluoromethyl) often requires fluorinated precursors like difluoroacetate derivatives. Post-synthetic modifications, such as esterification or alkylation, may optimize yields. Reaction conditions (e.g., solvent, catalyst, temperature) should be rigorously controlled to avoid side reactions like hydrolysis of the ester group .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl, difluoromethyl, and ester groups) and carbon backbone. 19^19F NMR confirms the presence and chemical environment of fluorine atoms.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and spatial arrangement of substituents (e.g., difluoromethyl orientation) .
  • HPLC/GC : Purity assessment (>95% by area normalization) using reverse-phase columns and UV detection .

Q. What solvents and reaction conditions are optimal for its stability during storage?

The ester group is prone to hydrolysis. Store in anhydrous solvents (e.g., THF, DCM) under inert atmosphere (N2_2/Ar) at –20°C. Avoid prolonged exposure to moisture or acidic/basic conditions. Stability tests via periodic NMR or TLC are recommended .

Q. How does the difluoromethyl group affect solubility and bioavailability?

Fluorination typically enhances lipophilicity (logP) and metabolic stability. Solubility in polar solvents (e.g., DMSO, ethanol) can be tested via shake-flask methods. Computational tools like COSMO-RS predict solubility parameters based on electronic effects of the difluoromethyl group .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.
  • Conduct reactions in fume hoods due to potential volatile byproducts.
  • Waste disposal must follow institutional guidelines for fluorinated organic compounds .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties of the pyrimidine ring?

Computational studies (DFT, Hartree-Fock) reveal that the electron-withdrawing effect of the CF2_2H group decreases the electron density on the pyrimidine ring, altering reactivity in electrophilic substitution. NBO analysis quantifies hyperconjugative interactions between fluorine lone pairs and σ* orbitals of adjacent C–H bonds, affecting bond polarization .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction data be optimized?

Fluorine atoms disrupt crystal packing due to their small size and high electronegativity. Slow evaporation from mixed solvents (e.g., hexane/ethyl acetate) promotes nucleation. Low-temperature (100 K) data collection minimizes thermal motion artifacts. Disorder in fluorine positions requires refinement with constraints (e.g., ISOR, DELU) .

Q. How can reaction pathways be analyzed when contradictions arise in synthetic yields?

Mechanistic studies using LC-MS or in-situ IR track intermediates. For example, competing pathways (e.g., keto-enol tautomerization vs. cyclocondensation) may explain yield disparities. Kinetic isotope effects (KIEs) using deuterated reagents can identify rate-determining steps .

Q. What strategies mitigate regioselectivity issues during functionalization of the pyrimidine ring?

  • Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic attack to the C4 position.
  • Metal Catalysis : Pd-catalyzed C–H activation selectively functionalizes C2 or C5 positions.
  • Computational Screening : Docking studies predict steric/electronic barriers to substitution .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

Molecular docking (AutoDock, Glide) simulates binding to active sites (e.g., kinase domains). Fluorine’s hydrophobic and hydrogen-bonding capabilities enhance affinity. MD simulations assess dynamic interactions (e.g., binding pocket flexibility). In vitro assays (e.g., SPR, fluorescence polarization) validate computational predictions .

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